Eledoisin perfluoroacetate

Description

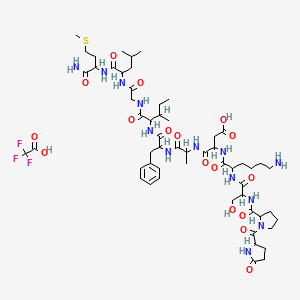

Eledoisin is a tachykinin peptide originally isolated from the posterior salivary glands of Eledone moschata and Eledone aldrovandi (cephalopod mollusks) . It shares structural and functional homology with substance P, a neuropeptide involved in vasodilation, inflammation, and pain signaling. Eledoisin perfluoroacetate (often referenced in its trifluoroacetate salt form, CAS 69-25-0) is a synthetic derivative stabilized by a trifluoroacetyl group, enhancing its solubility and stability for pharmacological studies . It acts as a potent vasodilator and increases capillary permeability, primarily through binding to tachykinin receptors (NK1, NK2, and NK3 subtypes) .

Properties

CAS No. |

39877-24-2 |

|---|---|

Molecular Formula |

C56H86F3N13O17S |

Molecular Weight |

1302.4 g/mol |

IUPAC Name |

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7) |

InChI Key |

LOHDZRQROMPBGG-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |

Other CAS No. |

39877-24-2 |

sequence |

XPSKDAFXGLM |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Context of Eledoisin

Eledoisin is an undecapeptide (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) with a conserved C-terminal motif (Phe-Ile-Gly-Leu-Met-NH2) critical for receptor binding . Its conformation shifts from extended chains in aqueous solutions to α-helical structures in lipid environments (e.g., micelles of dodecylphosphocholine (DPC)) . This structural flexibility may influence its reactivity with perfluoroacetate derivatives.

Perfluoroacetate Chemistry

Trifluoroacetic acid (TFA) and its derivatives (e.g., trifluoroacetic anhydride (TFAA) ) are widely used in peptide synthesis for deprotection (e.g., Boc group removal) . Key reactions include:

-

Acylation : TFA can act as a catalyst or solvent in acyl transfer reactions.

-

Trifluoromethylation : TFAA reacts with pyridine N-oxides to form electron donor-acceptor (EDA) complexes, enabling trifluoromethylation of aromatic systems .

Hypothetical Reactions of Eledoisin Perfluoroacetate

While no direct studies on this compound exist, plausible reactions can be extrapolated:

a. N-Trifluoroacetylation

Eledoisin’s free amino groups (e.g., lysine side chain) could react with TFAA to form stable N-trifluoroacetyl derivatives. This reaction is common in peptide chemistry to protect amines during synthesis .

Example Reaction:

Conditions :

-

Solvent: Dichloromethane (DCM) or acetonitrile (MeCN).

-

Base: Pyridine or triethylamine (to neutralize liberated TFA).

b. Conformational Modulation via Fluorinated Solvents

TFA or fluorinated surfactants (e.g., DPC) may stabilize α-helical conformations in eledoisin, enhancing receptor binding. CD spectroscopy studies show that lipid micelles induce helical structures in eledoisin’s C-terminal region (K4–M11) .

Key Data :

| Solvent System | Secondary Structure (%) | Method | Source |

|---|---|---|---|

| Water | Random coil | CD, NMR | |

| DPC micelles | α-Helix (K4–M11) | NMR, DG | |

| TFE (50% v/v) | α-Helix | CD |

Stability and Degradation

TFA derivatives are highly stable under acidic conditions but susceptible to hydrolysis in basic media. This compound would likely degrade via:

Factors Influencing Stability :

Analytical Characterization

a. NMR Spectroscopy

-

19F^{19}\text{F}19F NMR : A singlet at δ −75 ppm (CF3 group) .

-

1H^{1}\text{H}1H NMR : Downfield shifts for protons near the trifluoroacetate group.

b. Mass Spectrometry

-

ESI-MS : Expected [M+H] ion at m/z 1383.6 (eledoisin) + 114.0 (TFA) = m/z 1497.6.

Comparison with Similar Compounds

Substance P

- Structural Differences : Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) shares a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) with substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), but differs in N-terminal residues .

- Receptor Interactions : Both activate NK1 receptors, but Eledoisin exhibits higher affinity for NK2 receptors. Antagonist studies using [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P revealed a competitive inhibition profile with association constants (Ka) of 0.3–1.5 × 10⁶ M⁻¹ for Eledoisin, slightly higher than for substance P, suggesting receptor subtype selectivity .

Octopus Tachykinins (OctTK-1, OctTK-2)

- Origin : Isolated from Octopus vulgaris, these tachykinins share functional similarities with Eledoisin but have distinct sequences (e.g., OctTK-1: pGlu-Ala-Ala-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2) .

- Activity : OctTK homologs exhibit hypotensive effects comparable to Eledoisin but differ in receptor activation kinetics due to sequence variations in the N-terminal domain .

Comparison with Fluorinated Peptide Derivatives

Eledoisin-Related Peptide 2TFA

Fluorinated Small Molecules

- Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6): A fluorinated aromatic ester, structurally unrelated to Eledoisin and devoid of tachykinin activity .

Comparison with Perfluoroalkyl Substances (PFAS)

- Chemical Properties : PFAS feature fully fluorinated carbon chains (C-F bonds), whereas Eledoisin perfluoroacetate contains a single trifluoroacetyl group (CF3COO⁻) .

- Biological Impact : PFAS disrupt lipid metabolism and hormone signaling, while Eledoisin derivatives modulate neurogenic inflammation and vascular tone .

Data Table: Key Comparative Features

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Eledoisin perfluoroacetate to ensure structural integrity and purity?

- Answer: Synthesis should involve solid-phase peptide synthesis (SPPS) with fluorinated acetate modifications, followed by purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Detailed protocols for known compounds should cite prior literature, while novel derivatives require supplementary data (e.g., NMR spectra, chromatograms) .

Q. How can researchers design in vitro pharmacological assays to evaluate this compound's activity?

- Answer: Use smooth muscle preparations (e.g., guinea pig ileum, rat urinary bladder) to measure dose-response curves for vasodilation or capillary permeability effects. Include parallel controls with native eledoisin and substance P to compare potency. Ensure antagonist studies (e.g., [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]-substance P) follow competitive binding protocols with Schild plot analysis to calculate association constants (Ka) .

Q. What safety protocols are critical when handling perfluorinated derivatives like this compound in laboratory settings?

- Answer: Follow peroxide-forming chemical (PFC) safety guidelines: avoid solo work during high-risk procedures (e.g., distillation), inspect containers for crystal formation, and use inhibitors to stabilize reactive intermediates. Implement regular peroxide checks and dispose of contaminated materials via approved hazardous waste protocols .

Advanced Research Questions

Q. How should researchers resolve discrepancies in antagonist effects observed across tissue preparations (e.g., parallel vs. non-parallel dose-response shifts)?

- Answer: Conduct comparative receptor binding assays using tissues with known receptor subtypes (e.g., SP-P vs. SP-E). Analyze methodological variables (e.g., antagonist concentration, pre-incubation time) and employ statistical tools like Arunlakshana-Schild plots to differentiate competitive vs. non-competitive antagonism. Reconcile results by proposing tissue-specific receptor subtypes, as seen in hamster bladder studies .

Q. What strategies can elucidate the role of fluorinated modifications in this compound's pharmacokinetic stability and receptor selectivity?

- Answer: Perform structure-activity relationship (SAR) studies comparing fluorinated and non-fluorinated analogs. Use molecular dynamics simulations to assess fluorinated groups' impact on peptide-receptor binding affinity. Validate findings with in vivo pharmacokinetic assays (e.g., plasma half-life, tissue distribution) .

Q. How can researchers optimize experimental designs to address conflicting data on this compound's receptor subtype specificity?

- Answer: Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for controlled studies: compare antagonist Ka values across tissues (e.g., guinea pig ileum vs. hamster bladder) and integrate knockout models to isolate receptor subtypes. Publish negative results to clarify contradictions .

Q. What analytical approaches are recommended for detecting trace degradation products of this compound during long-term stability studies?

- Answer: Employ LC-MS/MS with tandem mass spectrometry to identify low-abundance degradants. Use accelerated stability testing (e.g., 40°C/75% RH) and monitor peroxide levels via iodometric titration. Document stability data in supplementary materials with raw chromatograms and degradation kinetics .

Methodological Best Practices

- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary files. Include metadata for reproducibility (e.g., NMR solvent, HPLC gradients) .

- Conflict Resolution: Engage peer review and interdisciplinary collaboration to identify methodological flaws (e.g., confounding variables in tissue preparation) and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.